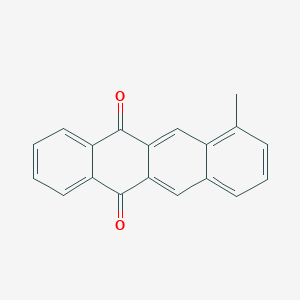
7-Methyltetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyltetracene-5,12-dione is a polycyclic aromatic hydrocarbon derivative. It is a member of the tetracenequinones family, characterized by its four fused benzene rings and two ketone groups at positions 5 and 12.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyltetracene-5,12-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of (2-(dimethoxymethyl)phenyl)methanol with 1,4-naphthoquinone in the presence of glacial acetic acid and water, followed by heating at 100°C for 12 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted tetracene derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
7-Methyltetracene-5,12-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Methyltetracene-5,12-dione involves its interaction with DNA and proteins. The compound predominantly binds to the minor groove of DNA, disrupting the replication process and leading to cell death. This interaction is facilitated by its planar structure, which allows it to intercalate between DNA base pairs . Additionally, it can inhibit key enzymes involved in cellular metabolism, further contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Tetracenomycin D1: Another tetracenequinone derivative with antimicrobial properties.
Tetracenomycin B1: Known for its antibacterial activity.
Uniqueness: 7-Methyltetracene-5,12-dione stands out due to its unique combination of anticancer and electronic properties. Its ability to interact with DNA and proteins, coupled with its stable chromophore structure, makes it a versatile compound for both medicinal and industrial applications .
Eigenschaften
Molekularformel |
C19H12O2 |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
7-methyltetracene-5,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-5-4-6-12-9-16-17(10-15(11)12)19(21)14-8-3-2-7-13(14)18(16)20/h2-10H,1H3 |
InChI-Schlüssel |
ULMMIETWCKVLJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C3C(=CC2=CC=C1)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















